molecular formula C17H18N4O B2662931 3-(3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)benzonitrile CAS No. 2320886-12-0

3-(3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)benzonitrile

Cat. No.: B2662931
CAS No.: 2320886-12-0
M. Wt: 294.358
InChI Key: PGLIZPRYGKQEBF-UHFFFAOYSA-N
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Description

3-(3-(1-Methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)benzonitrile ( 2320886-12-0) is a high-purity chemical compound with a molecular formula of C17H18N4O and a molecular weight of 294.35 g/mol . This structurally unique molecule combines a piperidine core with a 1-methyl-1H-pyrazol-4-yl substituent and a benzonitrile carbonyl group, making it a valuable intermediate in medicinal chemistry and drug discovery . Its specific functional groups contribute to high stability and selectivity, ideal for synthesizing complex pharmaceutical active ingredients or serving as a ligand in catalytic processes . The compound is noted for its good solubility in organic solvents, facilitating handling in both laboratory and industrial-scale processes . Researchers can acquire this compound in various quantities, with standard offerings including 2 mg, 10 mg, 25 mg, and 75 mg, to suit different research and development needs . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[3-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-20-11-16(10-19-20)15-6-3-7-21(12-15)17(22)14-5-2-4-13(8-14)9-18/h2,4-5,8,10-11,15H,3,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLIZPRYGKQEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)benzonitrile typically involves multi-step organic reactions. One common route starts with the preparation of 1-methyl-1H-pyrazole, which is then reacted with piperidine under specific conditions to form the intermediate. This intermediate is subsequently coupled with benzonitrile using a carbonylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a promising candidate for drug development. It has been investigated for various therapeutic applications:

  • Anticancer Activity : Research indicates that pyrazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) . Preliminary assays have shown promising results, suggesting potential pathways for treatment against resistant cancer types.
  • Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. This suggests that 3-(3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)benzonitrile may also possess similar properties, warranting further exploration .

In addition to its anticancer and anti-inflammatory properties, the compound has been evaluated for:

  • Antimicrobial Effects : Studies have shown that pyrazole derivatives can exhibit antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa. This positions the compound as a potential candidate for developing new antimicrobial agents .
  • Neuroprotective Effects : Some derivatives of piperidine and pyrazole have been studied for their neuroprotective effects, indicating that this compound might also contribute to neuroprotection in various neurological disorders .

Material Science

Beyond biological applications, the compound can serve as a building block in organic synthesis:

  • Synthesis of Novel Heterocycles : The unique functional groups present in the compound allow it to be utilized in synthesizing more complex heterocyclic compounds, which are valuable in various industrial applications .

Case Studies

StudyApplicationFindings
Spallarossa et al. (2020)Anticancer ActivityDemonstrated cytotoxicity against multiple tumor cell lines using MTT assays.
Silva et al. (2017)Antimicrobial PropertiesShowed significant antibacterial activity against E. coli and P. aeruginosa.
PMC7145827 (2020)Neuroprotective EffectsInvestigated potential neuroprotective properties through molecular modeling studies.

Mechanism of Action

The mechanism by which 3-(3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)benzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole and piperidine rings are known to engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Pyrazole Core : Both the target compound and fipronil/ethiprole incorporate pyrazole rings, which are associated with insecticidal activity in the latter two. However, the target compound’s pyrazole is methyl-substituted, whereas fipronil/ethiprole feature sulfinyl and halogenated aryl groups, which enhance their pesticidal potency .

Nitrile Group : The benzonitrile group in the target compound and the nitrile group in fipronil/ethiprole may improve stability and binding interactions. Nitriles often act as hydrogen bond acceptors or participate in hydrophobic interactions.

Piperidine vs.

Substituent Effects : The dichlorophenyl and trifluoromethyl groups in fipronil/ethiprole contribute to their lipophilicity and resistance to metabolic degradation, critical for pesticidal efficacy. The target compound lacks these substituents, suggesting divergent applications.

Notes

  • The comparison relies on structural analogs from agrochemical literature (), as direct data on the target compound’s properties are unavailable in the provided evidence.
  • Contradictions arise in extrapolating applications: pyrazole derivatives span multiple domains (e.g., pesticides, pharmaceuticals), making functional predictions speculative without experimental validation.
  • The SHELX software () is unrelated to this comparison but highlights methodologies for structural determination, which could be applied to characterize the target compound in future studies.

Biological Activity

3-(3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)benzonitrile, commonly referred to as a pyrazole derivative, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H18N4O
  • Molecular Weight : 294.35 g/mol
  • CAS Number : 2097901-86-3
PropertyValue
Molecular FormulaC17H18N4O
Molecular Weight294.35 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Pyrazole derivatives are known to exhibit a variety of pharmacological effects, including:

  • Antiviral Activity : Some studies have indicated that pyrazole derivatives can inhibit viral replication by targeting viral enzymes or host cell pathways. For instance, compounds similar to this structure have shown efficacy against herpes simplex virus (HSV) and other viral pathogens by disrupting viral entry or replication processes .
  • Antitumor Effects : Research has demonstrated that pyrazole-containing compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives, providing insights into their potential therapeutic applications:

  • Antiviral Efficacy : A study highlighted the effectiveness of pyrazole derivatives against HIV and other viruses, showing significant reductions in viral loads in treated cell cultures. The compound exhibited an EC50 value indicating potent antiviral activity .
  • Antitumor Properties : In vitro studies revealed that certain pyrazole derivatives could inhibit the growth of various cancer cell lines. For example, a derivative with a similar structure showed IC50 values in the micromolar range, suggesting strong antitumor potential .
  • Inhibition of Enzymatic Activity : Research indicates that pyrazole derivatives can inhibit enzymes such as soluble epoxide hydrolase (sEH), which plays a role in inflammation and pain signaling pathways. This inhibition may lead to anti-inflammatory effects, making these compounds candidates for treating inflammatory diseases .

Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralEffective against HSV and HIV with significant reductions in viral loads
AntitumorInduces apoptosis in cancer cells with IC50 values in micromolar range
Enzyme InhibitionInhibits soluble epoxide hydrolase, potentially reducing inflammation

Q & A

Q. Key Data :

StepReagents/ConditionsYield (%)Reference
Azide formationTMS-azide, TFA, CH₂Cl₂, 50°C76–96%
CouplingEDCI/HOBt, DMF, RT58–88%

Basic: What spectroscopic methods are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • 1H/13C NMR :
    • Benzonitrile : Aromatic protons at δ 7.6–7.8 ppm (doublets) and a quaternary carbon at ~118 ppm .
    • Piperidine : Methyl groups on pyrazole appear as singlets (δ 2.4–2.5 ppm) .
  • IR Spectroscopy :
    • Strong absorption at 2228–2231 cm⁻¹ (C≡N stretch) and 2139–2143 cm⁻¹ (azide) .
  • HRMS : Exact mass validation (e.g., m/z 238.0961 for C₁₂H₁₀N₆) ensures molecular integrity .

Advanced: How can researchers mitigate low yields during piperidine-pyrazole coupling steps?

  • Activating agents : Replace EDCI with DCC or HATU to improve carbamate formation .
  • Solvent optimization : Use anhydrous DMF to minimize hydrolysis of intermediates .
  • Stoichiometric adjustments : Excess pyrazole (1.2–1.5 equiv) drives coupling to completion .

Case Study : A 58% yield improved to 88% by switching from RT to 50°C and adding TFA as a catalyst .

Advanced: What structural analogs of this compound exhibit modified biological activity, and how do substituents influence target binding?

  • Piperidine modifications :
    • 4-Fluorophenyl substitution (as in ) increases kinase inhibition (IC₅₀ < 100 nM) by enhancing hydrophobic interactions .
    • Azetidine replacement () reduces steric hindrance, improving solubility but lowering affinity .
  • Pyrazole variations :
    • 1-Benzyl groups () enhance metabolic stability but reduce blood-brain barrier penetration .

Q. SAR Table :

ModificationBiological Activity (vs. Parent)Reference
4-Fluorophenyl3× higher kinase inhibition
Azetidine50% lower IC₅₀

Advanced: How can racemization during chiral intermediate synthesis be minimized?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to control stereochemistry during piperidine ring formation .
  • Low-temperature reactions : Conduct couplings at 0°C to prevent epimerization .
  • Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess >98% .

Advanced: What computational approaches predict the compound’s biological targets, and how are binding modes validated?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP pockets (e.g., EGFR, ALK) .
    • Key residues : Asp831 (EGFR) forms hydrogen bonds with the carbonyl group .
  • MD simulations : GROMACS assesses binding stability over 100 ns, with RMSD < 2 Å indicating robust target engagement .
  • Experimental validation : Surface plasmon resonance (SPR) measures KD values (nM range) .

Advanced: How do researchers resolve contradictory data in biological assays (e.g., conflicting IC₅₀ values)?

  • Assay standardization :
    • Use identical cell lines (e.g., HEK293 for kinase assays) and ATP concentrations (1 mM) .
  • Control compounds : Include staurosporine as a positive control to normalize results .
  • Statistical rigor : Triplicate measurements with ANOVA analysis (p < 0.05) reduce variability .

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